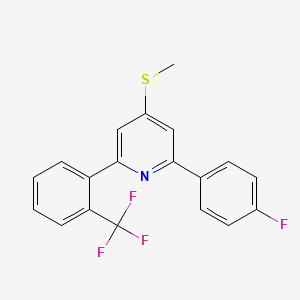
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with fluorophenyl, methylthio, and trifluoromethylphenyl groups
準備方法
The synthesis of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)pyridine with 4-fluoroaniline under specific reaction conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
化学反応の分析
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- can be compared with other similar compounds, such as:
Pyridine, 2-(4-chlorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)-: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(difluoromethyl)phenyl)-: The presence of a difluoromethyl group instead of a trifluoromethyl group can influence the compound’s chemical properties and interactions with molecular targets.
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)benzyl)-: The substitution of a benzyl group for the phenyl group can alter the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems.
特性
CAS番号 |
116610-89-0 |
|---|---|
分子式 |
C19H13F4NS |
分子量 |
363.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-4-methylsulfanyl-6-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H13F4NS/c1-25-14-10-17(12-6-8-13(20)9-7-12)24-18(11-14)15-4-2-3-5-16(15)19(21,22)23/h2-11H,1H3 |
InChIキー |
QXCXMWLYXCBSHY-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=NC(=C1)C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


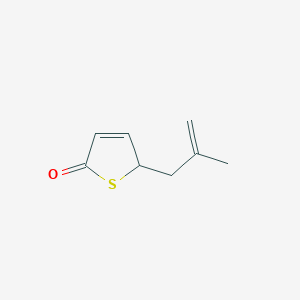

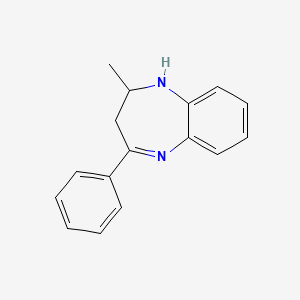
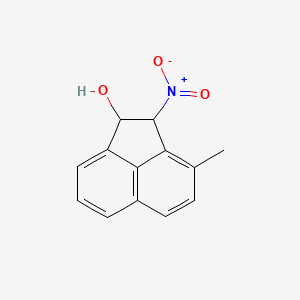
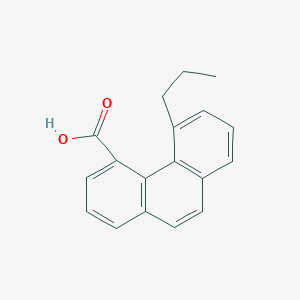
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
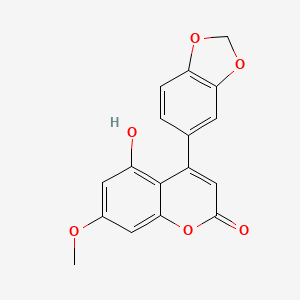
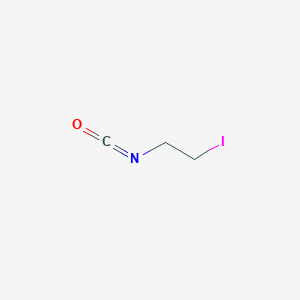
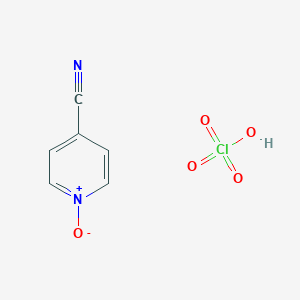
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
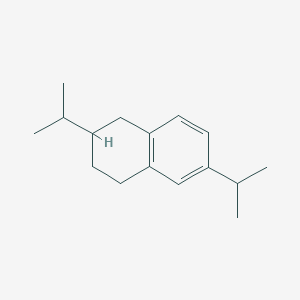
![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)

